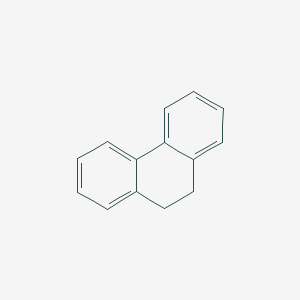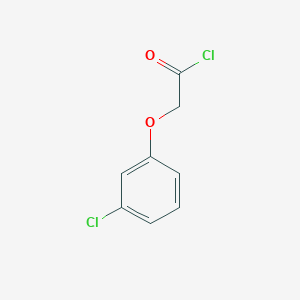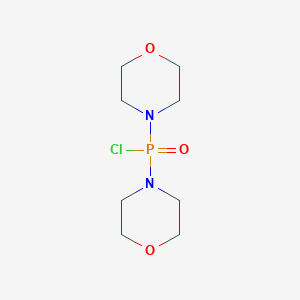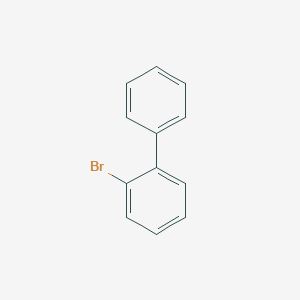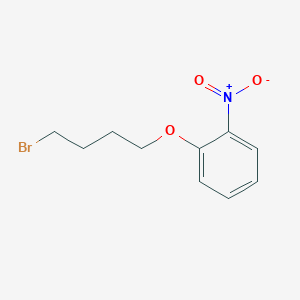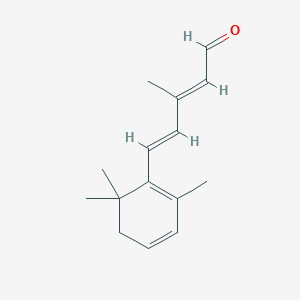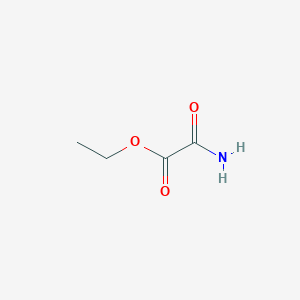
Ethyl oxamate
Vue d'ensemble
Description
Ethyl oxamate is an organic compound with the molecular formula C2H6NO2. It is a colorless solid that is soluble in water and organic solvents. This compound has been used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers and in the treatment of certain diseases. It has also been studied for its potential use as an antifungal agent.
Applications De Recherche Scientifique
Synthesis of Inorganic Complexes : Ethyl oxamate is utilized in the synthesis of inorganic oxamato complexes, novel μ-oxamato(-2) complexes, and monomeric oxamato(-1) complexes (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).
Inhibiting Lactate Dehydrogenase Activity : The compound Ethyl-N-N-benzyl-methyl-oxamate is effective in inhibiting lactate dehydrogenase activity in Echinococcus multilocularis metacestodes, influencing the host's muscular system and tegument (Sarciron et al., 1990).
Ethylene Glycol Synthesis : this compound is involved in oxamate-mediated catalytic hydrogenation, a promising alternative for synthesizing ethylene glycol from C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).
Medical Applications : It is effective against Trypanosoma cruzi, reducing intracellular amastigotes and parasitemia in acute infected mice (Aguirre-Alvarado et al., 2010).
Stabilizing Metal Complexes : this compound-based ligands stabilize MI/II and MII/III couples in mono- to tetranuclear complexes, useful in electrochemical complexation methods (Weheabby et al., 2019).
Organic Synthesis : It participates in reactions with cyanoacetate, -cyanoacetamide, and 1-cyanoacetylpyrrolidine to form various compounds, indicating its role in organic synthesis (Hachiyama et al., 1983).
Potential in Fertility Control and Cancer Treatment : Oxamate analogues, due to their selective inhibition of LDH-C4, have potential applications in fertility control and cancer treatment (Rodríguez-Páez et al., 2011).
Synthetic Method for N-aryloxamates : The transformation of N-alkylated anilines to N-aryloxamates using ethyl 2-diazoacetoacetate and dirhodium tetraacetate is a notable synthetic method (Zhu, Zhang, Xin, & Yan, 2013).
Chemical Reaction Studies : this compound reacts with dialkyl oxalates and anthranilic acid derivatives, indicating its utility in chemical reaction studies (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).
Decarbonylation Studies : It undergoes rapid decarbonylation to produce unstable carbamic acid and ethylene, an important reaction in physical organic chemistry (Mora, Loroño, Córdova, & Chuchani, 2006).
Synthesis of Oxamates : Ethyl oxalyl chloride is used to synthesize oxamates derived from 5-aminopyrazoles, contributing to the field of heterocyclic chemistry (Peet, 1986).
Supramolecular Structure Studies : Ethyl N-phenyloxamate exhibits a unique supramolecular structure through intermolecular hydrogen bonding, important in the study of molecular interactions (García-Báez E et al., 2003).
Mécanisme D'action
Target of Action
Ethyl oxamate, also known as Oxamic acid ethyl ester , is a derivative of Oxamate . Oxamate is a competitive inhibitor of the enzyme lactate dehydrogenase (LDH) . LDH plays a crucial role in the conversion process of pyruvate into lactate . Therefore, this compound, being a derivative of Oxamate, is likely to target LDH as well.
Mode of Action
This compound, similar to Oxamate, is a pyruvate analogue that directly inhibits the LDH-catalyzed conversion process of pyruvate into lactate . By inhibiting LDH, this compound effectively halts the production of lactate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycolytic pathway . LDH, the target of this compound, is a key enzyme in this pathway, catalyzing the conversion of pyruvate, the end product of glycolysis, into lactate. By inhibiting LDH, this compound disrupts this conversion, leading to a decrease in lactate production . This can have downstream effects on various cellular processes, including energy production and pH regulation.
Pharmacokinetics
As a small molecule with a molecular weight of 1171033 , it is reasonable to hypothesize that this compound could be well absorbed and distributed in the body
Result of Action
The inhibition of LDH by this compound leads to a decrease in lactate production . This can have significant molecular and cellular effects. For instance, in the context of cancer, high levels of lactate are often associated with tumor growth and progression. Therefore, reducing lactate production through LDH inhibition could potentially slow down tumor growth . Furthermore, studies have shown that Oxamate treatment can increase the infiltration of activated CD8+ T cells in the tumor, enhancing the therapeutic effects of certain treatments .
Safety and Hazards
Ethyl oxamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Ethyl oxamate plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase . This enzyme is crucial in the conversion process of pyruvate to lactate . By inhibiting lactate dehydrogenase, this compound effectively halts this conversion process .
Cellular Effects
The inhibition of lactate dehydrogenase by this compound has profound effects on various types of cells and cellular processes . For instance, in non-small cell lung cancer (NSCLC), this compound has been shown to delay tumor growth and enhance the efficacy of certain immunotherapies . It increases the infiltration of activated CD8+ T cells in the tumor, potentially enhancing the therapeutic effects of treatments like pembrolizumab .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . As a competitive inhibitor, it binds to the active site of lactate dehydrogenase, preventing the enzyme from catalyzing the conversion of pyruvate to lactate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to significantly delay tumor growth This suggests that the compound remains stable and effective over extended periods
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a humanized mouse model of NSCLC, both this compound and pembrolizumab monotherapy significantly delayed tumor growth . The combination therapy showed even better results .
Metabolic Pathways
This compound is involved in metabolic pathways related to lactate production . By inhibiting lactate dehydrogenase, it impacts the metabolic flux of the pyruvate to lactate conversion process .
Subcellular Localization
Given its role as a lactate dehydrogenase inhibitor, it is likely to be found wherever this enzyme is present within the cell .
Propriétés
IUPAC Name |
ethyl 2-amino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZBHSKPLVQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210698 | |
| Record name | Ethyl oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617-36-7 | |
| Record name | Ethyl oxamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl oxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl oxamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl oxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl oxamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9V7Y5CP6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Ethyl Oxamate?
A1: this compound has the molecular formula C4H7NO3 and a molecular weight of 117.11 g/mol.
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, Photoelectron spectra of this compound have been reported and assigned using a composite molecule approach. []
Q3: Can this compound be used to synthesize N-Methyl Allylic Amines?
A3: Yes, this compound serves as a reagent in a Mitsunobu reaction with allylic alcohols to synthesize N-Methyl Allylic Amines. This method provides a practical and scalable route to these important compounds, even in enantiopure form. []
Q4: How does this compound react with Arylsulfonyl Isocyanates?
A4: this compound undergoes a [2+2] cycloaddition reaction with Arylsulfonyl Isocyanates, specifically at the amide carbonyl moiety. This reaction produces a new class of sulfonamides known as N2-arylsulfonyl-N1, N1-disubstituted ethoxalamidines. []
Q5: Is this compound involved in any biological processes?
A5: Research indicates that this compound can inhibit sporulation in Bacillus cereus T. This inhibition appears to be related to the compound's effect on dipicolinic acid synthesis. Interestingly, this compound allows sporulation but produces heat-sensitive spores. []
Q6: Can this compound be used as a reagent in Gabriel synthesis?
A6: Yes, both N-Boc and N-CBz protected forms of this compound act as effective Gabriel reagents. These protected compounds can couple with various halides, and subsequent deprotection with LiOH yields the corresponding N-protected amines. [, , , ]
Q7: What are the products of this compound gas-phase elimination?
A7: Gas-phase elimination of this compound proceeds through a decarbonylation step to yield ethyl carbamate. This intermediate further decomposes via two parallel pathways: a six-membered cyclic transition state producing carbamic acid and ethylene, and a four-membered cyclic transition state forming isocyanate and ethanol. [, ]
Q8: Can this compound be hydrolyzed in an alkaline medium?
A8: Yes, this compound undergoes alkaline hydrolysis via an irreversible first-order consecutive pathway. This process involves oxy-mono- and -di-anionic tetrahedral intermediates that dictate the rate-determining step. The hydrolysis rate is influenced by hydroxide ion concentration. []
Q9: How does this compound behave as a ligand in coordination polymers?
A9: Studies show that derivatives of this compound, specifically N,N'-5-carboxyl-1,3-phenylenebis(this compound) (HEt2 L), can act as ligands in the formation of coordination polymers with Mn2+ and Cd2+ salts. This leads to diverse three-dimensional structures with interesting magnetic and luminescent properties. []
Q10: Is this compound used in the synthesis of 1H-pyrazole-5-carboxamides?
A10: Yes, Dilithiated C(α), N-phenylhydrazones react with lithiated this compound to form intermediates that, upon quenching and acid cyclization, yield substituted 1H-pyrazole-5-carboxamides. [, ]
Q11: Can this compound be used to prepare 15N-labeled agricultural compounds?
A11: Yes, this compound serves as a starting material for synthesizing 15N-enriched oxamide, a controlled-availability nitrogen fertilizer. This synthesis involves reacting 15N-labeled ammonia with this compound. []
Q12: How do structural modifications of this compound affect its interaction with Lactate Dehydrogenase (LDH)?
A12: Oxamic acid analogs, including this compound, have been studied as LDH inhibitors. Research indicates that N-Ethyl Oxamate exhibits potent inhibition of LDH-C4, while N-Propyl Oxamate displays higher selectivity for this isozyme. Increasing the carbon chain length or incorporating branching generally reduces affinity and selectivity for LDH-C4. []
Q13: Have there been any computational studies on this compound elimination reactions?
A13: Yes, ab initio calculations have been used to study the gas-phase elimination kinetics of this compound and its derivatives. These studies provided insights into reaction pathways, transition states, and kinetic parameters, which align well with experimental data. []
Q14: What other applications of this compound are being investigated?
A14: Current research explores this compound's potential in various fields, including:
- Chemical Hybridizing Agent: this compound derivatives are being investigated for their ability to induce male sterility in wheat, a valuable tool for heterosis breeding. []
- Metal-Organic Frameworks (MOFs): Amide-functionalized In-MOFs incorporating this compound derivatives demonstrate promising applications in hydrocarbon separation and CO2 catalytic fixation due to their unique porous environments. []
- Synthesis of Heterocyclic Compounds: this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities, such as imidazo[2,1-c][1,2,4]triazine derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



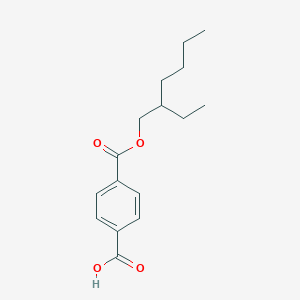
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
